molecular formula C21H17F3N4O2 B2757115 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide CAS No. 1207044-71-0

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide

Cat. No.: B2757115
CAS No.: 1207044-71-0
M. Wt: 414.388
InChI Key: BQXCBEGCLDAMJQ-UHFFFAOYSA-N
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Description

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes that result in these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The compound may interact with its targets within these pathways, leading to downstream effects.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2/c22-21(23,24)14-7-5-13(6-8-14)11-25-17(29)9-10-28-12-26-18-15-3-1-2-4-16(15)27-19(18)20(28)30/h1-8,12,27H,9-11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXCBEGCLDAMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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